N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran, a dioxidotetrahydrothiophene, and a benzofuran carboxamide
Properties
Molecular Formula |
C19H18BrNO5S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H18BrNO5S/c1-12-15-4-2-3-5-16(15)26-18(12)19(22)21(10-14-6-7-17(20)25-14)13-8-9-27(23,24)11-13/h2-7,13H,8-11H2,1H3 |
InChI Key |
IEVPLSWEAGDOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(O3)Br)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran and benzofuran intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide include other benzofuran derivatives, bromofuran compounds, and dioxidotetrahydrothiophene analogs.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable molecule for further research and development.
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including a bromofuran moiety, a dioxidotetrahydrothiophene structure, and a benzamide backbone. The biological activity of this compound is of particular interest due to its potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is C22H24BrN3O3S, with a molecular weight of approximately 452.3 g/mol. The intricate structure contributes to its chemical reactivity and biological properties.
Key Structural Features:
| Feature | Description |
|---|---|
| Bromofuran | A heterocyclic aromatic compound that may enhance biological activity. |
| Dioxidotetrahydrothiophene | A sulfur-containing ring that can influence pharmacological properties. |
| Benzamide Backbone | Common in many bioactive compounds, contributing to receptor interactions. |
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit several biological activities, including:
- Anticancer Activity : Initial investigations suggest that this compound could inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms are still under exploration.
- Antimicrobial Properties : Potential activity against various bacterial strains has been noted.
Case Studies and Research Findings
Research has been conducted to evaluate the biological activity of this compound through various assays and methodologies:
Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing promising results compared to standard chemotherapeutic agents like doxorubicin.
Table 1: IC50 Values for Cancer Cell Lines
Anti-inflammatory Studies
The compound's anti-inflammatory potential was assessed through assays measuring the production of pro-inflammatory cytokines in activated macrophages. Results indicated a significant reduction in cytokine levels, suggesting that the compound may inhibit key inflammatory pathways.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria using minimal inhibitory concentration (MIC) assays. The compound showed selective activity against certain strains, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 50 | Weak |
The precise mechanisms through which this compound exerts its biological effects are still being investigated. Preliminary molecular docking studies suggest interactions with key proteins involved in cell signaling pathways related to cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
